molecular formula C18H15N5OS2 B11006056 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11006056
M. Wt: 381.5 g/mol
InChI Key: LSHRTLOCJLLLHF-UHFFFAOYSA-N
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Description

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiadiazole-thiazole hybrid scaffold. The (2E)-configuration denotes the geometry of the imine bond in the thiadiazole ring, while the substituents—benzyl (at position 5 of the thiadiazole), methyl (at position 4 of the thiazole), and pyrrole (at position 2 of the thiazole)—impart distinct electronic and steric properties. Such compounds are typically synthesized via coupling reactions between thiazole carboxylates and amines, as demonstrated in analogous systems .

Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15N5OS2/c1-12-15(26-18(19-12)23-9-5-6-10-23)16(24)20-17-22-21-14(25-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,22,24)

InChI Key

LSHRTLOCJLLLHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclodehydration Reaction

Procedure :

  • Starting materials : Phenylacetic acid (1a) and thiosemicarbazide.

  • Reagents : Phosphorus oxychloride (POCl₃).

  • Conditions : Stirring at 80–90°C for 1 hour, followed by reflux in water for 4 hours.

  • Product : 5-Benzyl-1,3,4-thiadiazol-2-amine (2a).

Data :

ParameterValueSource
Yield83%
Melting Point275–276°C
¹H-NMR (DMSO-d₆)δ 7.94 (m, 2H), 7.54–7.51 (m, 3H)

Formation of the Ylidene Moiety

Procedure :

  • Oxidation : Treatment of 2a with tert-butyl nitrite and CuBr₂ in 1,4-dioxane at 70°C.

  • Product : 5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene (3a).

Data :

ParameterValueSource
Reaction Time2 hours
Yield80.8%

Synthesis of 4-Methyl-2-(1H-Pyrrol-1-Yl)-1,3-Thiazole-5-Carboxylic Acid

The thiazole ring is constructed using Hantzsch thiazole synthesis, followed by functionalization.

Hantzsch Thiazole Synthesis

Procedure :

  • Starting materials : Ethyl 2-(2-aminothiazol-4-yl)acetate (2) and 1H-indole-2-carboxylic acid (1a).

  • Coupling Reagent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Conditions : Room temperature in CH₂Cl₂.

  • Product : Ethyl 2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a).

Data :

ParameterValueSource
Yield76%

Functionalization with Pyrrole

Procedure :

  • Reaction : Condensation of 3a with pyrrole-1-carbaldehyde using glacial acetic acid in ethanol.

  • Product : 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (4a).

Data :

ParameterValueSource
Yield96–100%
¹H-NMRδ 8.22 (s, 1H), 7.03 (s, 1H)

Coupling of Thiadiazole and Thiazole Moieties

The final step involves forming the carboxamide linkage between the two heterocycles.

Carboxamide Formation

Procedure :

  • Activation : 4a is converted to its acid chloride using thionyl chloride (SOCl₂) in 1,2-dichloroethane.

  • Coupling : Reaction with 3a in anhydrous tetrahydrofuran (THF) using NaHCO₃.

  • Product : N-[(2E)-5-Benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide.

Data :

ParameterValueSource
Reaction Time4 hours
Yield72–78%
Purity (HPLC)>95%

Purification and Characterization

Chromatographic Purification

  • Method : Column chromatography using CH₂Cl₂:MeOH (9:1).

  • Outcome : Isolated product with ≥95% purity.

Spectroscopic Analysis

  • FT-IR : Bands at 1686 cm⁻¹ (C=O), 1552 cm⁻¹ (C=N).

  • ¹³C-NMR : δ 168.77 (C=O), 161.75 (thiazole C-2).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclodehydrationHigh regioselectivityRequires POCl₃ (corrosive)75–85%
Hantzsch SynthesisScalableSensitive to moisture70–80%
EDC CouplingMild conditionsCostly reagents70–76%

Mechanistic Insights

  • Thiadiazole Formation : POCl₃ facilitates cyclodehydration by activating carboxylic acids.

  • Ylidene Generation : CuBr₂ mediates oxidative dehydrogenation to form the imine.

  • Thiazole-Pyrrole Conjugation : Glacial acetic acid catalyzes Schiff base formation.

Challenges and Optimization

  • Side Reactions : Competing hydrazide formation during ester hydrolysis. Mitigated by solvent-free conditions.

  • Isomer Control : E/Z isomerism in the ylidene moiety. Optimized via stoichiometric tert-butyl nitrite .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
The compound has shown promising antibacterial properties against several strains of bacteria. Research indicates that derivatives of thiadiazole structures exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance, compounds containing the thiadiazole moiety have been synthesized and tested for their efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens .

Table 1: Antibacterial Activity of Thiadiazole Derivatives

Compound NameBacterial Strain TestedInhibition Zone (mm)
Thiadiazole AS. aureus32
Thiadiazole BE. coli28
Thiadiazole CP. aeruginosa30

Anti-inflammatory Properties
In addition to its antibacterial effects, the compound has been evaluated for anti-inflammatory activities. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their potential use in treating inflammatory diseases .

Anticancer Applications

Recent investigations have highlighted the anticancer potential of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. The compound has been found to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of cell proliferation and modulation of signaling pathways related to cell survival.

Case Study: Cytotoxicity Against Glioblastoma Cells
A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives on glioblastoma multiforme cells. The results indicated that specific derivatives exhibited potent antitumor activity, significantly reducing cell viability compared to control groups .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)
Compound XMDA-MB-231 (Breast)15
Compound YHCT116 (Colon)12
Compound ZU87MG (Glioblastoma)10

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted. For instance, its structure allows for interaction with various biological targets including enzymes involved in inflammation and cancer progression. The presence of the thiadiazole ring is crucial for its biological activity due to its electron-withdrawing nature, which enhances the reactivity towards biological macromolecules.

Mechanism of Action

The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Thiadiazole/Thiazole) Molecular Formula Molecular Weight Notable Features Reference
N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Ethyl (thiadiazole), phenyl (thiazole) C18H15N5OS2 381.5 Z-configuration; phenyl enhances aromatic interactions
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 4-Fluorobenzyl (thiadiazole), furanylmethyl (pyrrolidine) C19H17FN4O3S 400.4 Fluorine increases metabolic stability; furan enhances hydrogen bonding
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(cyclopentylamino)-1,3-thiazole-4-carboxamide Benzyl (thiadiazole), cyclopentylamino (thiazole) C18H19N5OS2 385.5 Cyclopentyl group introduces steric bulk; may reduce membrane permeability
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide Cyclopropyl (thiadiazole), 2-methylpropylamino (thiazole) C13H17N5OS2 323.44 Small cyclopropyl ring enhances rigidity; lower molecular weight
(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide Benzo[d]thiazole core, methoxyethyl (substituent) C17H20N4O2S 344.4 Fused aromatic system; methoxy improves solubility

Structural and Functional Analysis

  • The pyrrole group in the target compound offers π-π stacking capabilities, unlike the pyridine in or furan in .
  • Steric Considerations: Bulky substituents like cyclopentylamino () may hinder target engagement compared to the target compound’s pyrrole, which balances size and aromaticity.

Biological Activity

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiadiazole Ring : Known for its diverse biological activities.
  • Thiazole Ring : Often associated with antimicrobial and anticancer properties.
  • Pyrrole Group : Contributes to the compound's ability to interact with biological targets.
PropertyValue
Molecular Formula C21H20N4O3S
Molecular Weight 408.5 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiadiazole and thiazole moieties are known to exhibit various pharmacological effects including:

  • Antimicrobial Activity : Inhibition of bacterial growth through disruption of bacterial cell walls.
  • Antiviral Activity : Potential suppression of viral replication mechanisms.

The exact mechanisms may involve the inhibition of key enzymes or modulation of signaling pathways critical for microbial survival or viral replication.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that thiazole derivatives showed potent activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Preliminary investigations have suggested that derivatives containing thiadiazole and thiazole rings can inhibit viral replication. For example:

  • Compounds in this class have been shown to inhibit hepatitis C virus replication by targeting cyclooxygenase enzymes .

Study on Antiviral Efficacy

In a recent study examining thiazole derivatives, a compound similar to this compound demonstrated an IC50 value of 0.35 μM against HCV NS5B RNA polymerase . This suggests a strong potential for developing antiviral agents based on this scaffold.

Cytotoxicity Evaluation

Another study assessed the cytotoxic effects of thiazolidinone derivatives against glioblastoma cells. The results indicated that certain derivatives exhibited significant antitumor activity by reducing cell viability . This highlights the potential application of similar compounds in cancer therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing thiadiazole-thiazole hybrids like this compound?

  • Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Formation of the thiadiazole core via reactions of thiosemicarbazides with aldehydes or ketones under reflux in ethanol or DMF .

  • Step 2 : Introduction of the pyrrole and benzyl groups using coupling agents (e.g., EDCI or DCC) in solvents like toluene or dichloromethane .

  • Key Conditions : Temperature control (60–100°C), anhydrous solvents, and catalysts (e.g., triethylamine) to enhance regioselectivity .

    IntermediateYield (%)Characterization Methods
    Thiadiazole precursor70–85¹H/¹³C NMR, IR (C=N, C=O peaks)
    Thiazole-pyrrole intermediate65–80LC-MS, elemental analysis

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Use a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm proton environments (e.g., benzyl CH₂ at δ 3.8–4.2 ppm) and carbons in the thiadiazole ring .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., [M+H]+ ion) .
  • X-ray Crystallography (if crystals form): Resolve 3D structure and confirm stereochemistry .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield of this compound?

  • Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design can optimize reaction time, solvent (DMF vs. ethanol), and temperature (80°C vs. 100°C) .

  • Flow Chemistry : Continuous-flow reactors improve reproducibility and scalability by maintaining precise temperature and mixing .

  • In-line Monitoring : Techniques like FTIR or HPLC track reaction progress and identify side products .

    Variable TestedOptimal ConditionYield Improvement
    SolventDMF+15% vs. ethanol
    Catalyst Loading10 mol% EDC+20% vs. no catalyst

Q. How do structural modifications (e.g., benzyl substituents) influence bioactivity?

  • Answer : Substituents impact target binding and pharmacokinetics:

  • Benzyl Group : Electron-withdrawing groups (e.g., 4-F, 4-Br) enhance antimicrobial activity by improving membrane penetration .

  • Pyrrole Moiety : The planar structure facilitates π-π stacking with enzyme active sites (e.g., cytochrome P450) .

  • Thiadiazole-Thiazole Core : The conjugated system may intercalate DNA or inhibit topoisomerases, as seen in analogous compounds .

    ModificationBiological Activity (IC₅₀)Target
    4-Fluorobenzyl2.1 µM (Antimicrobial)Bacterial gyrase
    Unsubstituted benzyl8.5 µMSame target

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer :

  • Standardized Assays : Use consistent protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain potency differences .

  • Metabolite Profiling : LC-MS/MS detects active metabolites that may contribute to discrepancies .

    StudyReported IC₅₀ (µM)Possible Reason for Discrepancy
    A3.2Use of serum-containing media
    B12.5Non-standardized inoculum size

Methodological Best Practices

  • Synthesis Reproducibility : Always report solvent purity, reaction atmosphere (N₂/Ar), and drying methods for hygroscopic intermediates .
  • Bioactivity Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate cell lines via STR profiling .

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